molecular formula C20H20N2O2 B2737802 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 1207039-58-4

2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B2737802
CAS RN: 1207039-58-4
M. Wt: 320.392
InChI Key: VKHIIXOOOLSHSD-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-isoquinoline derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthetic Strategies and Chemical Interactions

The chemical compound 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is involved in various synthetic strategies and chemical interactions, contributing to the advancement of organic chemistry. For instance, the convergent construction of 1,4-dihydropyridine scaffold containing indole fragment highlights an efficient synthetic strategy, enabling the facile synthesis of indol-3-yl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, and indol-3-yl-1,4-dihydropyridine derivatives. This process underscores the significance of atom-economy and provides an easy purification route for the desired products (Chen, Xu, Liu, & Ji, 2011).

Advanced Material Synthesis

In the realm of advanced material synthesis, the work on weak interactions in barbituric acid derivatives unveils the formation of unusually steady intermolecular organic "sandwich" complexes. These complexes are stabilized by weak C-H…n (O-C) hydrogen bonds and π–π stacking interactions, showcasing the intricate interplay between different types of molecular interactions and their influence on the structural configuration of organic compounds (Khrustalev, Krasnov, & Timofeeva, 2008).

Catalytic Transformations and Protective Group Chemistry

The development of catalytic transformations and the exploration of protective group chemistry are further exemplified in the synthesis of indoloisoquinolinones via Pd(II)-catalyzed intramolecular diamination of alkynes. This approach highlights the utility of the 2-(methoxycarbonyl)ethyl group as a removable N-protecting group, demonstrating its versatility in facilitating complex molecular architectures and transformations (Ha, Yao, Wang, & Zhu, 2015).

Pharmacological Investigations

On the pharmacological front, the discovery of an 8-methoxytetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for neuropathic pain without CYP inhibition liability illustrates the compound's potential therapeutic applications. This research underscores the importance of structural modifications in enhancing pharmacological profiles and reducing adverse effects, contributing to the development of safer and more effective medications (Ogiyama et al., 2015).

properties

IUPAC Name

2-indol-1-yl-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-24-18-7-6-17-13-22(11-9-16(17)12-18)20(23)14-21-10-8-15-4-2-3-5-19(15)21/h2-8,10,12H,9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHIIXOOOLSHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

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